molecular formula C24H29N3O4 B14804165 6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline CAS No. 1374109-50-8

6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline

Cat. No.: B14804165
CAS No.: 1374109-50-8
M. Wt: 423.5 g/mol
InChI Key: NCENHOLOUCFUMX-UHFFFAOYSA-N
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Description

6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the ethoxyethoxy and tert-butoxycarbonyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the ethoxyethoxy group through an etherification reaction. The tert-butoxycarbonyl group can be introduced via a carbamate formation reaction using tert-butyl chloroformate and a suitable amine precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups onto the quinoline or pyridine rings .

Scientific Research Applications

6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonyl group can enhance its binding affinity and selectivity. The ethoxyethoxy group may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butoxycarbonylamino)-2-ethoxyquinoline: Similar structure but lacks the pyridine ring.

    2-(tert-Butoxycarbonylamino)-6-ethoxyquinoline: Similar structure but with different functional group positioning.

    6-(tert-Butoxycarbonylamino)-2-(1-ethoxyethoxy)quinoline: Similar structure but with different functional group arrangement.

Uniqueness

6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline is unique due to the combination of its functional groups and the specific arrangement of these groups on the quinoline and pyridine rings.

Properties

CAS No.

1374109-50-8

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

tert-butyl N-[5-[6-(1-ethoxyethoxy)quinolin-2-yl]pyridin-2-yl]-N-methylcarbamate

InChI

InChI=1S/C24H29N3O4/c1-7-29-16(2)30-19-10-12-20-17(14-19)8-11-21(26-20)18-9-13-22(25-15-18)27(6)23(28)31-24(3,4)5/h8-16H,7H2,1-6H3

InChI Key

NCENHOLOUCFUMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC2=C(C=C1)N=C(C=C2)C3=CN=C(C=C3)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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